8-bromo-9-methyl-1H-purin-6-one
Description
8-Bromo-9-methyl-1H-purin-6-one is a brominated purine derivative characterized by a bromine atom at position 8, a methyl group at position 9, and a ketone functional group at position 6. For instance, bromination of purine derivatives often employs reagents like $ \text{CBrCl}_3 $ under cryogenic conditions (e.g., −78°C), as seen in the synthesis of 8-bromo-6-chloro-N,9-bis(tetrahydro-2H-pyran-2-yl)-9H-purin-2-amine (compound 9 in ). Alkylation at the N9 position (to introduce the methyl group) might involve nucleophilic substitution with methyl halides in the presence of bases like potassium carbonate.
Key spectral features for identification include:
- $ ^1\text{H-NMR} $: Absence of aromatic protons at position 8 (due to bromine substitution) and methyl group resonance (~δ 2.5–3.0 ppm).
- $ ^{13}\text{C-NMR} $: Carbonyl signal at position 6 (~δ 160–170 ppm) and quaternary carbons at positions 8 and 7.
Properties
IUPAC Name |
8-bromo-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-4-3(10-6(11)7)5(12)9-2-8-4/h2H,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYCFXOHZLQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87578-81-2 | |
| Record name | 8-bromo-9-methyl-6,9-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-9-methyl-1H-purin-6-one typically involves the bromination of 9-methyl-1H-purin-6-one. One common method includes the reaction of 9-methyl-1H-purin-6-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-9-methyl-1H-purin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the purine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
8-bromo-9-methyl-1H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to interfere with cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-bromo-9-methyl-1H-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the purine ring structure allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives with modifications at positions 6, 8, and 9 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of 8-bromo-9-methyl-1H-purin-6-one with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The ketone at position 6 (vs. amines in and ) reduces basicity and may alter hydrogen-bonding interactions in biological systems.
Biological Activity: 2-Amino-8-bromo-6-chloro-1H-purine () demonstrates inhibition of the DNA repair enzyme OGG1, suggesting brominated purines may target nucleic acid-processing enzymes. 8-Bromoguanine () shares structural similarity with guanine and could act as a mutagenic nucleobase analog.
Synthetic Strategies:
Biological Activity
8-bromo-9-methyl-1H-purin-6-one is a purine derivative characterized by a bromine atom at the 8th position and a methyl group at the 9th position. This compound is part of a larger class of purine analogs known for their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound contribute to its potential therapeutic applications, especially in oncology and molecular biology.
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H5BrN4O |
| Molecular Weight | 202.03 g/mol |
| CAS Number | 87578-81-2 |
The precise mechanism of action for this compound remains largely unexplored; however, it is known to interact with various molecular targets. Purine derivatives typically influence several biochemical pathways related to cancer and other diseases by:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.
- Interference with Receptor Binding : It has been suggested that this compound can bind to specific receptors, potentially modulating signaling pathways associated with cell proliferation and survival.
- Anticancer Properties : Preliminary studies indicate that purine analogs can exhibit cytotoxic effects on cancer cell lines, making them candidates for further research in cancer therapy .
Anticancer Activity
Research has shown that compounds similar to this compound possess significant anticancer properties. For instance, studies have demonstrated that purine derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activating caspases and promoting apoptotic pathways.
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes that are critical for tumor growth. For example, its interaction with kinases involved in cell signaling pathways has been documented, suggesting potential applications in targeted cancer therapies.
Case Studies
Several studies have highlighted the biological activity of similar purine derivatives, providing context for the potential effects of this compound:
- In Vitro Studies : A study evaluating the cytotoxicity of various purine derivatives on human cancer cell lines showed that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
- Animal Models : Research involving animal models has indicated that purine analogs can significantly reduce tumor size and improve survival rates when administered in conjunction with conventional chemotherapy agents.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 9-methyl-1H-purin-6-one | Lacks bromine atom | Lower anticancer activity |
| 8-bromo-1H-purin-6-one | Lacks methyl group | Different binding properties |
| 8-bromo-9-methylpurine | Contains additional functional groups | Distinct chemical properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
